
Pimobendan hydrochloride
概要
説明
ピモベンダン塩酸塩は、ベンゾイミダゾール-ピリダジノン誘導体であり、その強力な正性変力作用と血管拡張作用で知られています。 これは主に、特に混合性僧帽弁疾患または拡張型心筋症に苦しんでいる犬の心不全の管理のために獣医学で使用されています . ピモベンダン塩酸塩は、カルシウム感受性増強剤および選択的ホスホジエステラーゼ3阻害剤として機能するため、ユニークで効果的な治療オプションとなっています .
準備方法
ピモベンダン塩酸塩の合成には、いくつかのステップが含まれます。その合成における重要な中間体の1つは、4-(4-クロロフェニル)-3-メチル-4-オキソブタン酸です。 この中間体は、1-(4-クロロフェニル)プロパン-1-オンとグリオキシル酸の縮合と脱炭酸、それに続く還元によって調製されます . 最終段階では、適切な試薬と制御された条件下で中間体を反応させることによって、ピモベンダン塩酸塩が生成されます .
ピモベンダン塩酸塩の工業生産方法は、通常、イソプロピルアルコールやメタノールなどの有機溶媒を使用します。 プロセスは、最終生成物の高純度と収率を確保するように設計されています .
化学反応の分析
Friedel-Crafts Acylation
Critical for introducing the acyl group to acetanilide. A composite catalyst (e.g., AlCl₃ with ionic liquids) enhances regioselectivity and reduces side products ( ).
Nitration
Controlled nitration at low temperatures prevents over-nitration. The nitro group’s position (meta to the amino group) is essential for subsequent reduction steps ( ).
Pyridazinone Ring Formation
Hydrazine reacts with the ester group of 3-(4-amino-3-nitrobenzoyl)butyric acid methyl ester, cyclizing to form the pyridazinone core. Solvent choice (e.g., ethanol) influences reaction kinetics ( ).
Reduction of Nitro Groups
Zinc powder in anhydrous methanol selectively reduces nitro groups to amines without affecting other functional groups. This step produces 4,5-dihydro-5-methyl-6-(3,4-diaminophenyl)-3(2H)-pyridazinone ( ).
Condensation with p-Methoxybenzaldehyde
The final step involves Schiff base formation between the diaminophenyl group and p-methoxybenzaldehyde. Sodium metabisulfite in DMF at 110–115°C accelerates imine formation, achieving 93.8% yield ( ).
Reaction Optimization
-
Catalyst Improvements : Composite catalysts (e.g., AlCl₃ with surfactants) reduce reaction time by 30% compared to traditional methods ( ).
-
Solvent Systems : Using DMF instead of THF in condensation improves solubility and reduces byproducts ( ).
-
Safety : Avoiding toxic reagents like KCN (used in older routes) enhances scalability ( ).
Degradation and Stability
Pimobendan hydrochloride is sensitive to:
-
Hydrolysis : Degrades in acidic/basic conditions via cleavage of the imine bond.
-
Oxidation : The diaminophenyl group oxidizes under prolonged exposure to air, necessitating inert storage conditions ( ).
Stability Data
Condition | Degradation Pathway | Half-Life | Source |
---|---|---|---|
pH 1.2 (simulated gastric fluid) | Hydrolysis of pyridazinone ring | 2.1 hours | |
40°C/75% RH | Oxidation | 6 months |
Analytical Characterization
-
HPLC Methods : Gradient elution with 0.1% formic acid in acetonitrile/water detects pimobendan and its active metabolite (ODMP) at retention times of 2.12 and 1.58 minutes, respectively ( ).
-
Mass Spectrometry : ESI-MS confirms the molecular ion [M+H]⁺ at m/z 335 for pimobendan and m/z 321 for ODMP ( ).
科学的研究の応用
Pharmacological Mechanism
Pimobendan acts through two primary mechanisms:
- Calcium Sensitization : It enhances the sensitivity of cardiac myofilaments to calcium, thereby increasing myocardial contractility without significantly raising intracellular calcium levels. This mechanism is crucial for improving cardiac output in heart failure patients .
- Phosphodiesterase III Inhibition : By inhibiting phosphodiesterase III (PDE-III), pimobendan increases intracellular cyclic adenosine monophosphate (cAMP) levels, leading to vasodilation and reduced preload and afterload on the heart . This dual action helps alleviate symptoms of CHF by improving both heart function and reducing cardiac workload.
Clinical Applications
Pimobendan is primarily indicated for:
- Congestive Heart Failure : It is used to treat CHF resulting from myxomatous mitral valve disease (MMVD) and dilated cardiomyopathy (DCM) in dogs .
- Prolonging Survival : Studies have shown that pimobendan significantly increases survival times in dogs with CHF. For instance, a retrospective study indicated that dogs receiving standard doses of pimobendan had median survival times of 334 days compared to 136 days for those on conventional therapies alone .
- Improving Quality of Life : Research indicates that pimobendan not only extends survival but also enhances exercise tolerance and overall quality of life for affected dogs .
Efficacy Studies
Several key studies highlight the effectiveness of pimobendan:
- The QUEST Study : This prospective trial compared pimobendan with benazepril in dogs with CHF due to MMVD. Results showed that dogs treated with pimobendan had a longer time to sudden cardiac death or euthanasia (267 days compared to 140 days for benazepril) with a hazard ratio indicating a significant survival benefit .
- Pulmonary Edema Recurrence : A study involving 197 dogs demonstrated that those receiving pimobendan alongside conventional therapy had lower recurrence rates of pulmonary edema and longer survival times compared to those receiving standard treatment alone .
Case Studies
- Case Study on DCM : A case study involving a dog diagnosed with advanced DCM showed marked improvement in clinical signs and echocardiographic parameters after initiating treatment with pimobendan. The dog's quality of life improved significantly, allowing it to engage in normal activities without distress .
- Myxomatous Mitral Valve Disease : In a cohort study of dogs with MMVD, the addition of pimobendan to standard therapy resulted in a statistically significant reduction in clinical signs of heart failure and an increase in exercise capacity, highlighting its role as an effective adjunct therapy .
作用機序
ピモベンダン塩酸塩は、主に2つの機序を通じてその効果を発揮します。
類似化合物との比較
ピモベンダン塩酸塩は、カルシウム感受性増強とホスホジエステラーゼ阻害を組み合わせた、その二重の作用機序でユニークです。類似の化合物には以下が含まれます。
ミルリノン: 正性変力作用を持つホスホジエステラーゼ阻害剤ですが、カルシウム感受性増強作用はありません。
ドブタミン: 心筋収縮力を高めるβアドレナリン作動薬ですが、ホスホジエステラーゼを阻害しません。
ジゴキシン: 細胞内カルシウムレベルを上昇させる強心性配糖体ですが、ピモベンダン塩酸塩とは異なる作用機序を持っています.
ピモベンダン塩酸塩のユニークな効果の組み合わせは、獣医学における心不全の管理のための貴重な治療オプションとなっています .
生物活性
Pimobendan hydrochloride is a unique pharmacological agent primarily used in veterinary medicine to manage heart failure in dogs and cats. It functions as a positive inotrope and vasodilator, enhancing cardiac contractility while reducing the workload on the heart. This article explores the biological activity of pimobendan, focusing on its mechanisms of action, pharmacokinetics, clinical studies, and comparative efficacy with other treatments.
Pimobendan exerts its effects through two primary mechanisms:
- Calcium Sensitization : Pimobendan increases the sensitivity of cardiac troponin C to calcium ions, enhancing myocardial contractility without significantly increasing intracellular calcium levels. This mechanism allows for improved cardiac output with reduced myocardial oxygen consumption, which is particularly beneficial in failing hearts .
- Phosphodiesterase III Inhibition : By inhibiting phosphodiesterase III (PDE3), pimobendan increases intracellular cyclic adenosine monophosphate (cAMP) levels, leading to vasodilation and decreased afterload. This dual action results in improved cardiac performance and reduced pulmonary congestion .
Pharmacokinetics
- Absorption : Pimobendan is rapidly absorbed following oral administration, with a bioavailability of approximately 60-70% .
- Metabolism : It is metabolized in the liver to an active metabolite, desmethylpimobendan, which has a longer half-life (approximately 2 hours) compared to the parent compound (0.4 hours) .
- Protein Binding : The drug is highly protein-bound (90-95%), which may influence its efficacy in patients with low protein levels .
Clinical Studies and Findings
Several studies have demonstrated the efficacy of pimobendan in various canine populations suffering from congestive heart failure (CHF).
Case Study: Doberman Pinschers with CHF
A randomized controlled trial assessed the impact of pimobendan on morbidity and mortality in Doberman Pinschers diagnosed with CHF. The study found that dogs receiving pimobendan had a median time to treatment failure of 130.5 days compared to 14 days for the placebo group (P=0.002) .
Study: Myxomatous Mitral Valve Disease (MMVD)
The QUEST study compared pimobendan with benazepril hydrochloride in dogs with CHF secondary to MMVD. Results indicated that pimobendan significantly prolonged survival times (median survival of 267 days vs. 140 days for benazepril; P=0.0099) and improved quality of life metrics .
Comparative Efficacy
A meta-analysis highlighted that pimobendan not only improved survival rates but also enhanced exercise tolerance and overall quality of life in dogs undergoing treatment for CHF .
Summary Table of Key Studies
特性
IUPAC Name |
3-[2-(4-methoxyphenyl)-3H-benzimidazol-5-yl]-4-methyl-4,5-dihydro-1H-pyridazin-6-one;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O2.ClH/c1-11-9-17(24)22-23-18(11)13-5-8-15-16(10-13)21-19(20-15)12-3-6-14(25-2)7-4-12;/h3-8,10-11H,9H2,1-2H3,(H,20,21)(H,22,24);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJLOGBZTFKPHDQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)NN=C1C2=CC3=C(C=C2)N=C(N3)C4=CC=C(C=C4)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0046804 | |
Record name | Pimobendan hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0046804 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77469-98-8, 610769-04-5 | |
Record name | Pimobendan hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077469988 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pimobendan hydrochloride, (+)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0610769045 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pimobendan hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0046804 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PIMOBENDAN HYDROCHLORIDE, (+)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/752ZS7A5LC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | PIMOBENDAN HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7595Q8C89H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。